

Technical Guide: ERK Inhibitor II (FR180204) vs. Negative Control[1][2]

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: ERK Inhibitor II, Negative Control

CAS No.: 1177970-73-8

Cat. No.: B3061510

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Executive Summary

This guide provides a rigorous technical comparison between ERK Inhibitor II (FR180204), a potent ATP-competitive inhibitor of ERK1/2, and its structural analog, ERK Inhibitor II Negative Control.

For researchers in signal transduction, distinguishing on-target kinase inhibition from off-target scaffold toxicity is critical. While upstream MEK inhibitors (e.g., U0126) are common, direct ERK inhibitors like FR180204 are essential for dissecting ERK-specific feedback loops and bypassing MEK-independent activation. This guide details the mechanistic differences, experimental protocols, and the critical "phosphorylation paradox" required to interpret data correctly.

Part 1: Mechanistic Profiling & Selectivity

The Active Compound: ERK Inhibitor II (FR180204)

FR180204 is a cell-permeable pyrazolo-pyridazinamine.[1][2][3] Unlike MEK inhibitors which prevent the phosphorylation of ERK, FR180204 binds directly to the ATP-binding pocket of ERK1 and ERK2, preventing them from phosphorylating downstream substrates.

- Target: ERK1 (MAPK3) and ERK2 (MAPK1).
- Mechanism: Type I ATP-competitive inhibition.

- Potency: IC50 = 510 nM (ERK1), 330 nM (ERK2) [1].[1][2][3]
- Selectivity: Exhibits ~20-fold selectivity over p38 α MAP kinase and minimal activity against MEK1, MKK4, or PKC α [2].[1][2][3][4][5]

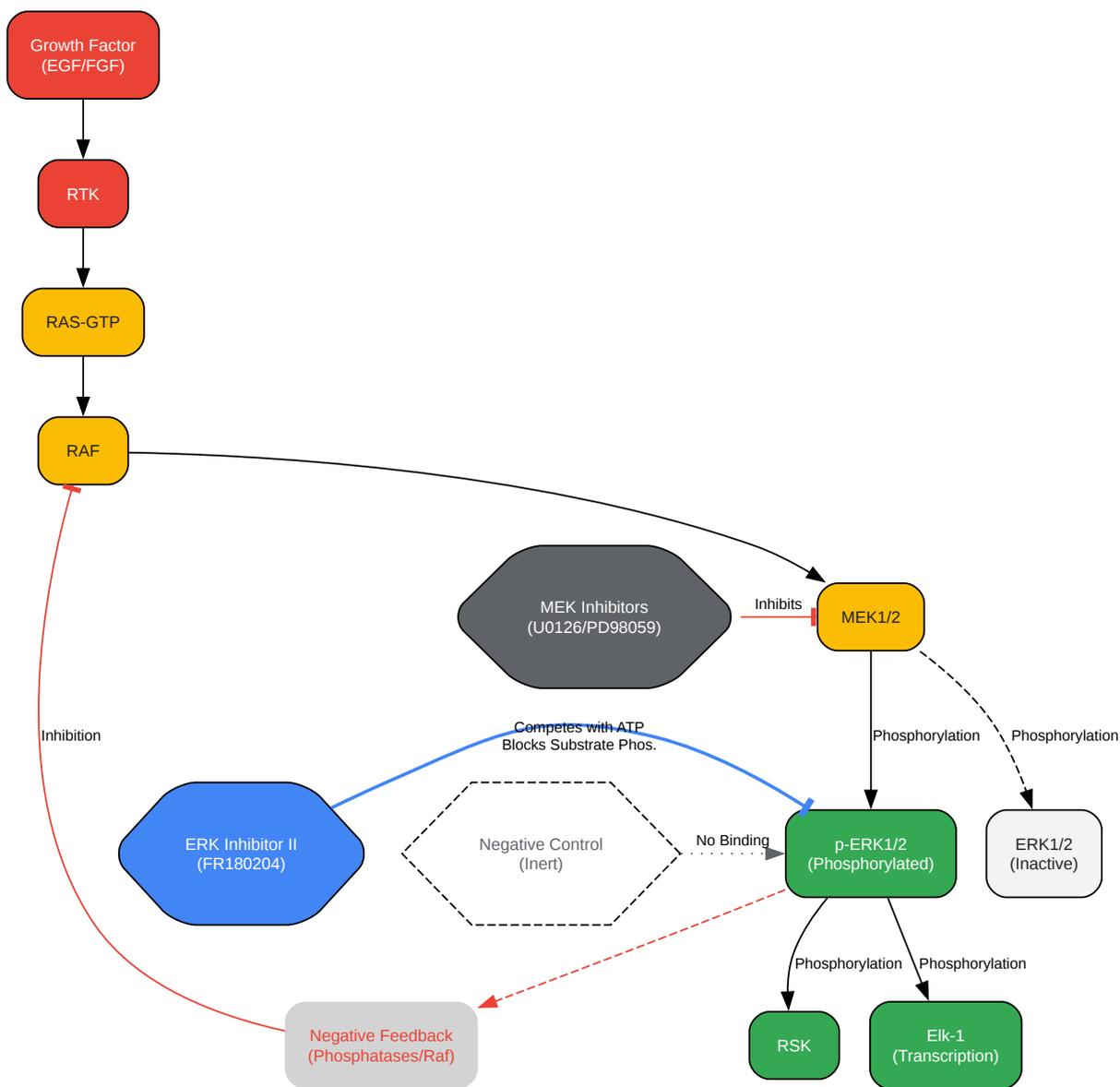
The Negative Control

The Negative Control (CAS 1177970-73-8) is a structural analog of FR180204. It retains the core pyrazolo-pyridazinamine scaffold but lacks the specific hydrogen-bonding motifs required to dock effectively into the ERK ATP-binding pocket.

- Purpose: To validate that observed biological effects (e.g., apoptosis, cell cycle arrest) are due to ERK inhibition and not general toxicity of the chemical scaffold.
- Activity: Inert against ERK1/2 at effective concentrations of the active compound.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the precise intervention point of FR180204 compared to upstream inhibitors, highlighting why pERK levels may remain high during treatment.



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Caption: FR180204 inhibits downstream signaling (RSK/Elk-1) but does not block ERK phosphorylation by MEK. In fact, by blocking the negative feedback loop, FR180204 can lead to sustained or elevated p-ERK levels.

Part 2: Comparative Data Profile

Chemical & Biological Properties

Feature	ERK Inhibitor II (Active)	Negative Control
Common ID	FR180204	ERK Inhibitor II Neg.[1][3][4][6] Ctrl
CAS Number	865362-74-9	1177970-73-8
Target IC50 (ERK1)	~510 nM	> 30 µM (Inactive)
Target IC50 (ERK2)	~330 nM	> 30 µM (Inactive)
Target IC50 (p38α)	~10,000 nM (Low)	Inactive
Solubility	DMSO (up to 20 mg/ml)	DMSO (up to 20 mg/ml)
Cell Permeability	Yes	Yes

Dosage Strategy

To ensure specificity, a concentration window must be maintained.

- Optimal Range: 10 µM – 30 µM.[1][2][3]
- Toxicity Threshold: > 50 µM may induce non-specific cytotoxicity or off-target inhibition of p38 MAP kinase.
- Control Usage: The Negative Control must be used at the exact same molar concentration as the active compound (e.g., if treating with 20 µM FR180204, use 20 µM Negative Control).

Part 3: Experimental Protocol (Cellular Assay)

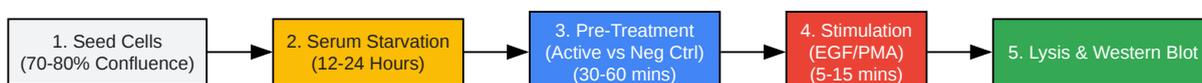
Pre-Experimental Setup

Reconstitution:

- Dissolve both compounds in high-grade DMSO to create a 10 mM stock.
- Aliquot into small volumes (e.g., 20 μ L) to avoid freeze-thaw cycles. Store at -20°C .
- Critical Step: Verify the DMSO concentration in the final culture medium does not exceed 0.5% (v/v), as DMSO alone can induce mild stress signaling.

Treatment Workflow

This protocol is designed to assess the inhibition of ERK-mediated phosphorylation of downstream targets (e.g., p-RSK or p-Elk1).



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Caption: Standard workflow for evaluating kinase inhibitor efficacy. Pre-treatment ensures the inhibitor occupies the ATP pocket before the activation signal arrives.

Detailed Steps:

- Starvation: Replace growth medium with serum-free medium for 12–18 hours. This reduces basal ERK activity to a clean baseline.
- Inhibitor Addition:
 - Group A: Vehicle (DMSO only).
 - Group B: Negative Control (e.g., 20 μ M).
 - Group C: FR180204 (e.g., 20 μ M).
 - Incubate for 60 minutes at 37°C .

- Stimulation: Add EGF (10–50 ng/mL) or PMA (100 nM) directly to the medium for 10–15 minutes.
- Lysis: Rapidly aspirate medium and lyse in cold RIPA buffer containing phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate).

Part 4: Interpreting Results (The "pERK Paradox")

This is the most common point of failure in using FR180204. Because FR180204 inhibits the catalytic activity of ERK, not its activation by MEK, the Western Blot results will differ from upstream inhibitors like U0126.

Expected Western Blot Signatures

Protein Target	Vehicle + Stimulation	FR180204 (Active)	Negative Control	U0126 (MEK Inhibitor)
Total ERK1/2	Unchanged	Unchanged	Unchanged	Unchanged
p-ERK1/2 (Thr202/Tyr204)	HIGH	HIGH (or Increased)	HIGH	LOW
p-RSK (Downstream)	HIGH	LOW	HIGH	LOW
p-Elk1 (Downstream)	HIGH	LOW	HIGH	LOW

Analysis Logic

- p-ERK Levels: Do NOT use p-ERK reduction as a readout for FR180204 efficacy. FR180204 binds the ATP pocket; it does not block MEK from phosphorylating the TEY motif on ERK.
 - Insight: In many cell lines, FR180204 treatment leads to hyperphosphorylation of ERK because the negative feedback loop (where active ERK phosphorylates Raf/MEK to slow down the pathway) is broken [5].
- p-RSK / p-Elk1: These are the true readouts. If FR180204 is working, phosphorylation of these substrates must decrease significantly compared to the Negative Control.

- Negative Control Validation: The Negative Control lane should look identical to the Vehicle lane. If the Negative Control reduces p-RSK, the compound concentration is too high, causing off-target toxicity.

Part 5: References

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- To cite this document: BenchChem. [Technical Guide: ERK Inhibitor II (FR180204) vs. Negative Control[1][2]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3061510#erk-inhibitor-ii-control-vs-active-compound-comparison>]

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